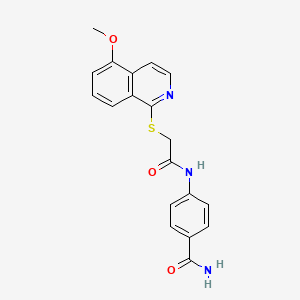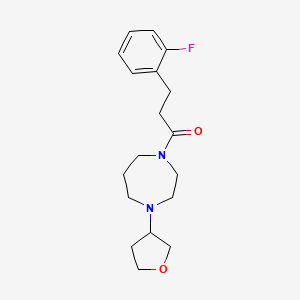![molecular formula C12H10N2O2 B2610689 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone CAS No. 866156-98-1](/img/structure/B2610689.png)
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” is a chemical compound with the linear formula C12H10N2O2 . It is also known as “1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one” and has a molecular weight of 214.22 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 . This indicates that the compound contains 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Chromone Derivatives as Radical Scavengers
Chromones and their derivatives, including compounds structurally related to "1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone," have been identified as potent radical scavengers. These compounds demonstrate significant antioxidant potential, which is crucial in neutralizing reactive oxygen species and preventing free radical processes that can lead to cell impairment and various diseases. The structural elements such as the double bond and carbonyl group of chromone nucleus are pivotal for their radical scavenging activity, suggesting that similar compounds may also possess these beneficial properties (Yadav et al., 2014).
Hydroxycoumarin Chemistry and Bioactivity
Hydroxycoumarins, another related compound class, exhibit a wide array of physical, chemical, and biological properties. The synthesis routes and reactivity of these compounds, including their significant roles in genetics, pharmacology, and microbiology, highlight the versatility and potential of structurally similar compounds in scientific research (Yoda, 2020).
Pyridazinone Compounds and Selective Inhibition
Compounds within the pyridazinone class, acting as selective cyclooxygenase inhibitors, offer insights into the therapeutic applications of related chemical structures. The selectivity and efficacy of these compounds in reducing inflammation and pain associated with arthritis provide a template for understanding how "this compound" could be explored for similar bioactivities (Asif, 2016).
Hexaazatriphenylene (HAT) Derivatives in Device Applications
HAT derivatives, known for their electron-deficient, rigid, planar structures, offer a basis for molecular design, self-organization, and device applications. The ability of these compounds to serve as scaffolds in organic materials and nanoscience suggests potential research avenues for "this compound" in similar technological applications (Segura et al., 2015).
Safety and Hazards
The safety information for “1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXSXPYOVTBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)
![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)
![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)
![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)
![3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2610613.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)
![N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)
![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)


![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)
![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)
